6-O-トリチル-β-D-ガラクトピラノシド 2-ニトロフェニル

説明

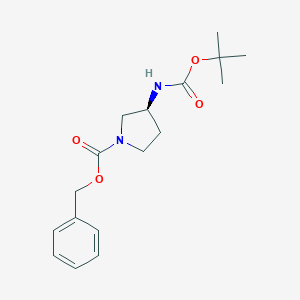

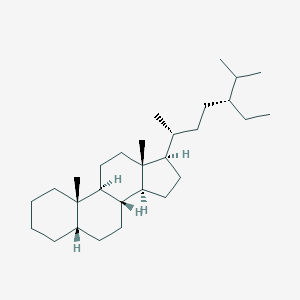

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is a chromogenic enzyme substrate used in assays to detect galactosidase activity. It is a derivative of galactose that can be hydrolyzed by galactosidase to release the yellow-colored 2-nitrophenyl group . The molecular formula of this compound is C31H29NO8, and it has a molecular weight of 543.56 g/mol .

科学的研究の応用

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is primarily used in scientific research as a chromogenic substrate to detect galactosidase activity. This application is significant in various fields:

Chemistry: Used in enzyme assays to study the kinetics and mechanisms of galactosidase enzymes.

Biology: Employed in molecular biology to monitor galactosidase activity in various biological samples.

Medicine: Utilized in diagnostic assays to detect galactosidase activity in clinical samples.

Industry: Applied in the quality control of products that require the detection of galactosidase activity.

作用機序

Target of Action

The primary target of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is β-galactosidase , an enzyme that breaks down lactose into galactose and glucose .

Mode of Action

The compound interacts with β-galactosidase, leading to the hydrolysis of 2-Nitrophenyl β-D-galactopyranoside . This hydrolysis results in the release of galactose and a yellow chromogenic compound .

Biochemical Pathways

The action of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside affects the lactose metabolism pathway . By acting as a substrate for β-galactosidase, it leads to the breakdown of lactose into simpler sugars, galactose, and glucose .

Result of Action

The hydrolysis of 2-Nitrophenyl β-D-galactopyranoside by β-galactosidase results in the release of galactose and a yellow chromogenic compound . This can be used to monitor the activity of the enzyme, making the compound useful in biochemical research and assays.

生化学分析

Biochemical Properties

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside plays a crucial role in biochemical reactions, particularly in the detection of galactosidase activity . It can be hydrolyzed by galactosidase, an enzyme that breaks down lactose into galactose and glucose . The hydrolysis of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside results in the release of galactose and a yellow chromogenic compound .

Cellular Effects

The cellular effects of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside are primarily related to its role in galactosidase activity. By serving as a substrate for galactosidase, it can influence cellular metabolism, particularly the breakdown of lactose into galactose and glucose

Molecular Mechanism

The molecular mechanism of action of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside involves its interaction with the enzyme galactosidase. The compound serves as a substrate for galactosidase, which hydrolyzes it to release galactose and a yellow chromogenic compound . This reaction can be used to detect the presence and activity of galactosidase in a sample .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside in laboratory settings are primarily related to its role as a substrate in galactosidase assays

Metabolic Pathways

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is involved in the metabolic pathway of lactose degradation, where it serves as a substrate for the enzyme galactosidase . The hydrolysis of this compound results in the release of galactose, which can then enter other metabolic pathways.

Subcellular Localization

The subcellular localization of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is likely to be influenced by the localization of galactosidase, the enzyme that hydrolyzes it

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose followed by the introduction of the 2-nitrophenyl group. The trityl group is used to protect the 6-OH position of galactose, and the 2-nitrophenyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using galactosidase under mild aqueous conditions.

Substitution: Organic solvents and catalysts are used to facilitate the nucleophilic substitution reaction.

Major Products Formed

類似化合物との比較

Similar Compounds

2-Nitrophenyl b-D-galactopyranoside: Another chromogenic substrate used to detect galactosidase activity.

4-Nitrophenyl b-D-galactopyranoside: Similar to 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside but with a different nitrophenyl group position.

Uniqueness

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is unique due to the presence of the trityl group at the 6-OH position, which provides additional stability and specificity in enzyme assays . This makes it particularly useful in applications where precise detection of galactosidase activity is required .

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2/t26-,27+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCAEOBOBJPBKG-HBMYTODVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456426 | |

| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114102-89-5 | |

| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl-L-prolinamide](/img/structure/B57376.png)

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)